3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a methoxy group, a pyridine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a methoxy-substituted cyclohexadienone and a pyridine-substituted oxazole. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexadienes.
Scientific Research Applications
3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes.
Mechanism of Action
The mechanism by which 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-[3-(pyridin-2-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
- 3-Methoxy-6-[3-(pyridin-4-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
The uniqueness of 3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
CAS No. |
58476-54-3 |
---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
5-methoxy-2-(3-pyridin-3-yl-1,2-oxazol-5-yl)phenol |
InChI |
InChI=1S/C15H12N2O3/c1-19-11-4-5-12(14(18)7-11)15-8-13(17-20-15)10-3-2-6-16-9-10/h2-9,18H,1H3 |
InChI Key |
BIROZMZQTPQOCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NO2)C3=CN=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.